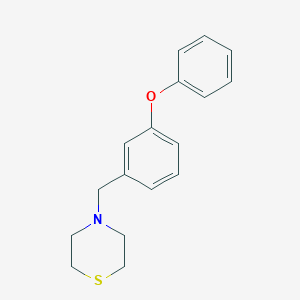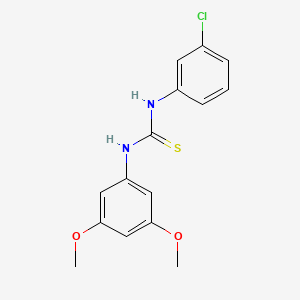
4-chloro-N-cyclopentyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclopentyl-2-fluorobenzamide (abbreviated as FCPR) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FCPR is a small molecule that belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
4-chloro-N-cyclopentyl-2-fluorobenzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has been studied as a potential drug candidate for the treatment of various diseases, such as rheumatoid arthritis, osteoarthritis, and cancer. This compound has also been investigated for its potential as a tool compound for studying the role of specific proteins in disease pathways.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-cyclopentyl-2-fluorobenzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in disease pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to reduce the production of inflammatory cytokines in macrophages and to inhibit the growth of cancer cells in vitro. In animal models, this compound has been shown to reduce inflammation and pain in models of rheumatoid arthritis and osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-cyclopentyl-2-fluorobenzamide is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Additionally, this compound has been shown to exhibit a variety of biological activities, which makes it a useful tool compound for studying disease pathways. However, one limitation of this compound is its relatively low potency compared to other compounds with similar activities. This may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-cyclopentyl-2-fluorobenzamide. One area of interest is the development of more potent analogs of this compound with improved activity and selectivity. Another area of interest is the investigation of the role of specific proteins and pathways in disease states using this compound as a tool compound. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored.
Méthodes De Synthèse
4-chloro-N-cyclopentyl-2-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This reaction yields this compound as a white solid with a melting point of 131-133°C. Other methods of synthesis have also been reported in the literature.
Propriétés
IUPAC Name |
4-chloro-N-cyclopentyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKQVYYXEFKMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)